(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane
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Overview
Description
(7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane: is an organotin compound characterized by the presence of a tin atom bonded to a cycloheptene ring and a methoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing organotin compounds involves the reaction of a Grignard reagent with a tin halide.
Hydrostannation: Another method involves the hydrostannation of a cycloheptene derivative with trimethyltin hydride under catalytic conditions.
Industrial Production Methods:
Industrial production of organotin compounds often involves large-scale Grignard reactions or hydrostannation processes, optimized for yield and purity. These methods are scaled up using continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild conditions.
Major Products:
Oxidation: Organotin oxides or hydroxides.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: Organotin compounds have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Mechanism of Action
The mechanism of action of (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane involves its interaction with various molecular targets, including enzymes and cellular membranes. The tin atom can form coordination complexes with biological molecules, leading to disruption of normal cellular functions . In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations .
Comparison with Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar catalytic properties but different reactivity due to the absence of the cycloheptene ring.
Tributyltin Hydride: Known for its use in radical reactions, it differs in its hydride donor properties compared to (7-Methoxycyclohept-1-en-1-yl)(trimethyl)stannane.
Uniqueness:
Properties
CAS No. |
112461-14-0 |
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Molecular Formula |
C11H22OSn |
Molecular Weight |
289.00 g/mol |
IUPAC Name |
(7-methoxycyclohepten-1-yl)-trimethylstannane |
InChI |
InChI=1S/C8H13O.3CH3.Sn/c1-9-8-6-4-2-3-5-7-8;;;;/h4,8H,2-3,5,7H2,1H3;3*1H3; |
InChI Key |
PEBGBCNMRKQVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC=C1[Sn](C)(C)C |
Origin of Product |
United States |
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